REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[C:6](=[N:7][S:8][N:9]=2)[CH:5]=[CH:4][CH:3]=1.[Br:11]N1C(=O)CCC1=O.CCCCCC.C(OCC)(=O)C>C(Cl)(Cl)(Cl)Cl>[Br:11][CH2:1][C:2]1[C:10]2[C:6](=[N:7][S:8][N:9]=2)[CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC2=NSN=C21
|
Name
|
|
Quantity
|
7.12 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Name
|
C7H5BrN2S
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed under irradiation with a sunlamp for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling with ice-water bath
|
Type
|
FILTRATION
|
Details
|
the succinimide was filtered off
|
Type
|
WASH
|
Details
|
the filtrate was washed with saturated Na2S2O3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removal of solvent pure 4-bromomethyl-2,1,3-benzothiadiazole (8.8 g, 96%)
|
Type
|
CUSTOM
|
Details
|
was obtained as a light-yellow crystalline powder
|
Name
|
|
Type
|
|
Smiles
|
BrCC1=CC=CC2=NSN=C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |